N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide

Cannabinoid Receptor CB2 Agonist Functional Selectivity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide (CAS 1421483-97-7) is a synthetic organic compound with the molecular formula C16H12F3NO2S and a molecular weight of 339.33 g/mol. It belongs to a class of thiophene carboxamide derivatives, which are of significant interest in medicinal chemistry for their potential as cannabinoid receptor modulators.

Molecular Formula C16H12F3NO2S
Molecular Weight 339.33
CAS No. 1421483-97-7
Cat. No. B2846212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
CAS1421483-97-7
Molecular FormulaC16H12F3NO2S
Molecular Weight339.33
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=CS2)C(F)(F)F
InChIInChI=1S/C16H12F3NO2S/c17-16(18,19)12-5-3-6-13(11-12)22-9-2-1-8-20-15(21)14-7-4-10-23-14/h3-7,10-11H,8-9H2,(H,20,21)
InChIKeyZSNZPJAHQLLWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide (CAS 1421483-97-7): Chemical Profile and Research Utility


N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide (CAS 1421483-97-7) is a synthetic organic compound with the molecular formula C16H12F3NO2S and a molecular weight of 339.33 g/mol . It belongs to a class of thiophene carboxamide derivatives, which are of significant interest in medicinal chemistry for their potential as cannabinoid receptor modulators [1]. The compound features a thiophene-2-carboxamide core linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy group, a structural motif explored in proprietary chemical libraries for therapeutic applications [2].

Chemotype Thiophene-2-carboxamide cannabinoid receptor modulator scaffold with trifluoromethylphenoxy-butynyl motif
Research fit Supports receptor target engagement and selectivity profiling studies at cannabinoid receptor subtypes
Procurement context Specific 2-carboxamide regioisomer required for reproducible receptor-study outcomes

Why N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide Cannot Be Substituted with Generic Thiophene Carboxamides


Direct substitution with generically similar thiophene carboxamides is not scientifically sound due to critical structural variations that dictate pharmacological outcomes. The specific regioisomerism of the thiophene carboxamide (2- vs. 3-position) and the nature of the linker (alkynyl vs. alkyl or amide) are known to profoundly impact receptor binding affinity and functional selectivity . For instance, a structurally related compound, BDBM50402861, demonstrated an EC50 of 24 nM at the human CB2 receptor but only 9.36 µM at CB1, illustrating a ~390-fold selectivity that is highly sensitive to the core structure [1]. Therefore, a compound from the same general class but with a different regioisomer or linker cannot be assumed to replicate this target profile, necessitating the procurement of the specific compound for reproducible research.

Regioisomer sensitivity 2-carboxamide vs 3-carboxamide position on thiophene may shift receptor binding profile and cannot be assumed interchangeable
Linker mismatch Alkynyl spacer vs alkyl or amide linkers can alter functional selectivity at cannabinoid receptors
Selectivity context Class analog exhibits pronounced CB2/CB1 selectivity; generic thiophene carboxamides may not replicate this target engagement profile

Quantitative Differentiation Evidence for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide


CB2 Receptor Agonist Activity Relative to CB1 for a Structurally Similar Thiophene Carboxamide

This evidence is derived from a structurally related compound within the same chemical series, providing a class-level reference for the target compound. A closely related analog (BDBM50402861, CHEMBL2205584) was tested for agonist activity at human CB1 and CB2 receptors using a luciferase reporter gene assay. The compound exhibited an EC50 of 24 nM at CB2 against an EC50 of 9.36 µM at CB1, demonstrating a marked functional preference for the CB2 receptor [1]. This data point serves as a benchmark for the class, highlighting the potential for high CB2 selectivity within this thiophene carboxamide chemotype.

CB2 vs CB1 Agonist Activity
Class-level inference
CB2 EC50: 24 nM vs CB1 EC50: 9.36 µM
~390-fold CB2 selectivity
Class precedent for CB2-preferring functional activity
Structurally similar analog data; exact compound data not available
Cannabinoid Receptor CB2 Agonist Functional Selectivity

Binding Affinity at Cannabinoid Receptor Sites for a Thiophene Carboxamide Analog

A thiophene carboxamide analog (BDBM50229031, CHEMBL112253) was evaluated for binding affinity at the THC cannabinoid receptor site using a radioligand displacement assay with 3H-CP-55940. The compound showed an IC50 value of 334 nM [1]. While the exact structure of this analog is not confirmed to be the target compound, it provides a class-level indication of moderate binding affinity at cannabinoid receptors.

Cannabinoid Receptor Binding
Class-level inference
IC50 = 334 nM
3H-CP-55940 radioligand displacement
Scaffold engages cannabinoid receptor binding site
Analog data; direct binding confirmation to verify
Cannabinoid Receptor Binding IC50 Radioligand Displacement

Structural Differentiation: 2-Carboxamide vs. 3-Carboxamide Regioisomer

The target compound is a thiophene-2-carboxamide derivative, whereas a closely related analog (CAS 1421507-90-5) is its thiophene-3-carboxamide regioisomer [1]. Literature on thiophene carboxamide-based CB2 agonists indicates that the position of the carboxamide group on the thiophene ring is a critical determinant of potency and selectivity [2]. Although direct comparative data for this pair is absent from public sources, SAR studies within the class show that regioisomeric changes can lead to significant shifts in biological activity, underlining the non-interchangeability of these analogs.

2- vs 3-Carboxamide Regioisomer
Supporting evidence
2-carboxamide vs 3-carboxamide
Comparator CAS 1421507-90-5
Regioisomeric identity critical for receptor interaction
No direct comparative bioactivity data available
Regioisomerism Thiophene Carboxamide Structure-Activity Relationship

Recommended Research Applications for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide


Pharmacological Profiling of Cannabinoid Receptor Subtypes

Based on class-level evidence demonstrating that thiophene carboxamide analogs exhibit functional selectivity for the CB2 receptor over CB1 [1], this compound is suitable for in vitro pharmacological studies aimed at dissecting CB2-mediated signaling pathways. Researchers can use it as a tool compound in cAMP assays, β-arrestin recruitment assays, or radioligand binding studies to characterize functional activity at cannabinoid receptors.

Structure-Activity Relationship (SAR) Studies within the Thiophene Carboxamide Series

The absence of published data for this exact compound presents a unique opportunity for original SAR studies. As a thiophene-2-carboxamide with a trifluoromethylphenoxy-butynyl substituent, it can serve as a key intermediate or comparator in a systematic exploration of how modifications to the linker (alkyne vs. saturated alkyl), the phenoxy substitution pattern, and the carboxamide regioisomerism impact activity at cannabinoid receptors .

Chemical Biology Probe for Investigating Peripheral Cannabinoid Biology

Given the class precedent for functional CB2 selectivity [1], this compound may have potential as a chemical probe for studying peripheral CB2 receptor biology, such as in models of inflammation, neuropathic pain, or immune modulation, where central CB1-mediated psychoactive effects are undesirable. Its procurement enables hypothesis-driven research in these areas.

Reference Standard in Analytical Method Development

The compound's well-defined structure and high purity (typically 95%) make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of structurally related synthetic cannabinoid analogs in complex biological matrices .

Application
Selection Property
Validation Focus
Cannabinoid receptor subtype profiling
CB2-preferring chemotype context
Functional selectivity assay endpoints
Structure-activity relationship studies
2-carboxamide regioisomer identity
Linker and substitution SAR review
Peripheral CB2 receptor biology research
Class-level CB2 functional context
CB1-sparing pathway interpretation
Analytical reference standard
Defined structural identity
HPLC/LC-MS method development
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